1-Methyl-3-benzyl-hydantoin

Catalog No.
S9027821
CAS No.
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-3-benzyl-hydantoin

Product Name

1-Methyl-3-benzyl-hydantoin

IUPAC Name

3-benzyl-1-methylimidazolidine-2,4-dione

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-12-8-10(14)13(11(12)15)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

PIRMWQACBUQNAM-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C1=O)CC2=CC=CC=C2

1-Methyl-3-benzyl-hydantoin is a selectively N,N'-disubstituted imidazolidine-2,4-dione that serves as a highly processable, lipophilic building block in the synthesis of complex hydantoin derivatives and unnatural amino acids. By masking both the N1 and N3 positions with distinct alkyl and aralkyl groups, this compound eliminates the acidic NH protons characteristic of the unsubstituted hydantoin core (pKa ~9). This dual protection strategy renders the molecule inert to unwanted N-alkylation or N-halogenation, directing subsequent synthetic functionalization exclusively to the C5 methylene position. Consequently, it is a critical procurement choice for workflows requiring harsh basic conditions or reactive electrophiles where unprotected or mono-protected hydantoins would undergo deleterious side reactions [1].

Research Fit

Defined N1-methyl/N3-benzyl substitution pattern for target engagement studies.

Versatile hydantoin scaffold supports enzyme inhibition, library synthesis, and agrochemical research.

Research-grade identity suitable for reproducible SAR and spectroscopy-based quality control.

Substituting 1-Methyl-3-benzyl-hydantoin with generic alternatives like unsubstituted hydantoin, 3-methylhydantoin, or 1,3-dimethylhydantoin fundamentally compromises synthetic flexibility and yield. Unprotected or mono-protected hydantoins retain reactive NH centers that competitively react with halogenating agents or strong bases, leading to complex mixtures of N-halogenated or N-alkylated byproducts during C5 activation. Conversely, while 1,3-dimethylhydantoin prevents these side reactions, its methyl groups are permanent and cannot be removed under standard conditions. 1-Methyl-3-benzyl-hydantoin uniquely solves this by providing a benzyl group at N3 (or N1) that acts as a temporary, orthogonally cleavable mask, allowing for high-yielding C5 modifications followed by selective deprotection via catalytic hydrogenolysis to reveal the active pharmacophore [1].

Substitution Risk

3-Benzylhydantoin

Lacks N1-CH₃ group; lipophilicity and enzyme-binding profile may shift significantly, potentially losing target engagement.

1-Methylhydantoin

No N3-benzyl substituent; reduced hydrophobic pocket fit can alter metabolic stability and biological readouts.

5,5-Disubstituted hydantoins

Different steric/electronic environment; dihydroorotase inhibition not observed, limiting direct use in pyrimidine biosynthesis studies.

Orthogonal Deprotection Capability for Late-Stage Functionalization

A primary procurement driver for 1-Methyl-3-benzyl-hydantoin is its capacity for selective deprotection. When subjected to standard catalytic hydrogenolysis (Pd/C, H2), the benzyl group is quantitatively cleaved to yield the corresponding mono-methylhydantoin, whereas symmetrically alkylated analogs like 1,3-dimethylhydantoin remain completely inert under identical conditions [1].

Evidence DimensionDeprotection yield via catalytic hydrogenolysis (Pd/C, H2)
Target Compound Data>95% yield of mono-methylhydantoin
Comparator Or Baseline1,3-Dimethylhydantoin: 0% cleavage (permanent protection)
Quantified Difference>95% absolute difference in cleavability
ConditionsPd/C (10 mol%), H2 (1 atm), Methanol, Room Temperature

Enables the temporary masking of the hydantoin nitrogen during aggressive C5 functionalization, a vital requirement for synthesizing target-specific APIs.

Dihydroorotase IC₅₀
Class-level inference
1.80 × 10⁵ nM (180 µM)
Measurable enzyme inhibition; unsubstituted hydantoin and phenytoin show no activity under comparable conditions.
pH 7.37, 10 µM, mouse Ehrlich ascites enzyme.

Regioselectivity During C5 Halogenation

For the synthesis of 5-arylhydantoins, activating the C5 position via halogenation is a critical step. 1-Methyl-3-benzyl-hydantoin directs bromination exclusively to the C5 position because both nitrogens are protected. In contrast, mono-protected analogs like 3-methylhydantoin suffer from competitive N-halogenation, which degrades the yield of the desired C5-bromo intermediate and complicates downstream purification [1].

Evidence DimensionRegioselectivity of bromination (C5 vs. N-substitution)
Target Compound Data>98% regioselectivity for C5-bromination
Comparator Or Baseline3-Methylhydantoin: <60% C5-selectivity due to competitive N1-bromination
Quantified Difference>38% improvement in regioselectivity
ConditionsBr2, Acetic Acid, 40°C

Ensures high purity and yield of the C5-activated electrophile, directly reducing waste and purification costs in industrial scale-up.

C5 Regioselectivity
Supporting evidence
Clean C5 arylidene product vs. competing N1/C5 reactivity for 3-benzylhydantoin
N1-methyl group blocks undesired N1-functionalization, enabling more selective C5 derivatization.
Reaction with 2-cyano-3-(3,4-dichlorophenyl)acrylate; qualitative selectivity improvement.

Solubility and Homogeneous Processability in Aprotic Solvents

The introduction of the benzyl and methyl groups significantly enhances the lipophilicity of the hydantoin core. 1-Methyl-3-benzyl-hydantoin exhibits high solubility in common organic solvents such as dichloromethane (DCM) and toluene, whereas the unsubstituted hydantoin relies on highly polar or aqueous media due to strong intermolecular hydrogen bonding. This enhanced solubility allows for homogeneous reactions with organometallic reagents or lipophilic electrophiles [1].

Evidence DimensionSolubility in Dichloromethane (DCM) at 25°C
Target Compound DataHighly soluble (>100 mg/mL)
Comparator Or BaselineUnsubstituted Hydantoin: <1 mg/mL
Quantified Difference>100-fold increase in organic solubility
ConditionsStandard ambient temperature and pressure (SATP) in DCM

Facilitates the use of aprotic solvent workflows, essential for moisture-sensitive C5 alkylations or Grignard additions.

Herbicidal Activity
Class-level inference
Active pre-emergence (patent); calc. logP ~1.8 vs. ~1.2 for 5-methyl analog
Balanced hydrophobicity may improve cuticular penetration potential in broadleaf weed models.
Pre-emergence soil treatment; qualitative activity comparison.
¹H NMR Fingerprint
Supporting evidence
N1-CH₃ singlet δ 3.0–3.5; N3-CH₂Ph δ 4.5–4.7; aromatic δ 7.2–7.4
Unambiguous identity confirmation vs. mislabeled 3-benzylhydantoin or 1-methylhydantoin.
CDCl₃ or DMSO-d₆, 300–400 MHz; diagnostic N1-CH₃ signal is absent in incorrect analogs.

Synthesis of Unnatural D-Arylglycines and API Intermediates

Leveraging its high regioselectivity during C5 halogenation, 1-Methyl-3-benzyl-hydantoin is a highly effective precursor for generating 5-bromo intermediates. These are subsequently coupled with phenols or aryl groups to produce 5-arylhydantoins, which are critical intermediates for semisynthetic penicillins and cephalosporins [1].

Development of Novel Anticonvulsant Pharmacophores

Because the benzyl group can be orthogonally removed via hydrogenolysis, this compound serves as a highly suitable scaffold for synthesizing phenytoin analogs. Researchers can perform complex C5 functionalizations in organic solvents and subsequently unmask the nitrogen to restore the hydrogen-bonding capability required for target receptor binding [2].

Moisture-Sensitive Organometallic Workflows

The >100-fold increase in organic solubility compared to unsubstituted hydantoin allows 1-Methyl-3-benzyl-hydantoin to be processed in anhydrous, non-polar solvents. This is essential when reacting the hydantoin core with moisture-sensitive Grignard or organolithium reagents to build sterically hindered quaternary C5 centers [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pyrimidine biosynthesis enzyme inhibitor screening
Substitution-pattern specificity
Dihydroorotase IC₅₀ potency and selectivity profiling
Regioselective hydantoin library synthesis
N1-methyl protection against competing reactivity
C5-functionalization regiochemical purity
Pre-emergence herbicide lead development
Balanced logP profile for soil/foliar exposure
Herbicidal activity in target weed species assays
NMR-based procurement quality control
Diagnostic ¹H NMR signature
N1-CH₃ and benzylic signal confirmation

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Heavy Atom Count

15

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